1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H5ClF4O and its molecular weight is 228.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as (s)-n-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide, have been found to interact with the mitogen-activated protein kinase 1 .
Biochemical Pathways
Compounds with a similar 3-chloro-4-fluorophenyl motif have been found to inhibit tyrosinase, an enzyme implicated in melanin production
Pharmacokinetics
It is known that similar compounds have a high probability of human intestinal absorption and can cross the blood-brain barrier .
Result of Action
Based on the potential inhibition of tyrosinase, it could be hypothesized that this compound may influence melanin production and potentially have effects on skin pigmentation .
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the ubiquitin-activating enzyme E1, leading to increased protein ubiquitination and subsequent degradation . This interaction is crucial for regulating protein levels within cells and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, inhibition of the ubiquitin-activating enzyme E1 by this compound induces cell death in leukemia and myeloma cells . This suggests that this compound can be a potential therapeutic agent for treating certain types of cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of the ubiquitin-activating enzyme E1, leading to decreased protein ubiquitination and increased expression of stress markers . This inhibition triggers a cascade of cellular events that ultimately result in cell death, particularly in malignant cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the ubiquitin-activating enzyme E1 and continuous induction of cell death in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the ubiquitin-activating enzyme E1 without causing significant toxicity. At higher doses, it can induce toxic effects and adverse reactions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolismUnderstanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound can be efficiently transported to target sites, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with the ubiquitin-activating enzyme E1 and other biomolecules, facilitating its biochemical effects .
Biological Activity
Overview
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol (CAS Number: 1447606-46-3) is a fluorinated organic compound with the molecular formula C8H5ClF4O and a molecular weight of 228.57 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its effects on enzymatic pathways and cellular processes.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:
- Inhibition of Tyrosinase : This compound has been identified as a potential inhibitor of tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. The presence of the 3-chloro-4-fluorophenyl moiety enhances its inhibitory activity against this enzyme, suggesting applications in skin pigmentation disorders and cosmetic formulations aimed at reducing hyperpigmentation .
- Ubiquitin-Activating Enzyme E1 Interaction : Research indicates that this compound inhibits the ubiquitin-activating enzyme E1, leading to increased protein ubiquitination and subsequent degradation. This mechanism is particularly relevant in cancer biology, where modulation of protein degradation pathways can influence cell survival and proliferation .
The biochemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C8H5ClF4O |
Molecular Weight | 228.57 g/mol |
Purity | ≥95% |
Solubility | Soluble in organic solvents |
Target Enzymes | Tyrosinase, Ubiquitin E1 |
Cellular Effects
The compound's effects on cellular processes include:
- Cell Death Induction : Inhibition of the ubiquitin-activating enzyme E1 by this compound has been shown to induce apoptosis in leukemia and myeloma cells. This suggests its potential as an anticancer agent .
- Impact on Gene Expression : By modulating signaling pathways associated with protein degradation, this compound can influence gene expression related to stress responses and cell cycle regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
-
Tyrosinase Inhibition Study :
- Researchers synthesized various compounds incorporating the 3-chloro-4-fluorophenyl fragment and evaluated their inhibitory effects on tyrosinase from Agaricus bisporus. The results indicated that modifications to this fragment significantly enhanced inhibitory potency compared to reference compounds .
- Cancer Cell Line Analysis :
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGQBKJJYGJRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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